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Compound of Interest

Compound Name: Chelidonine

Cat. No.: B1668607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the

racemic mixture of the benzophenanthridine alkaloid, (±)-chelidonine, and its analogue, (±)-

norchelidonine. The methodologies presented are based on the innovative enamide-benzyne-

[2+2] cycloaddition cascade, a powerful strategy for the efficient construction of complex

nitrogen-containing heterocyclic scaffolds. Additionally, this document outlines the key signaling

pathways implicated in the biological activity of chelidonine, offering insights for drug

development and mechanism-of-action studies.

Synthetic Strategy Overview
The total synthesis of (±)-chelidonine and (±)-norchelidonine can be efficiently achieved

through a multi-step sequence highlighted by a key enamide-benzyne-[2+2] cycloaddition

reaction. This cascade process facilitates the rapid assembly of the core tetracyclic structure of

the target molecules. The overall synthetic workflow is depicted below.
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Caption: Synthetic workflow for (±)-chelidonine and its analogues.
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Quantitative Data Summary
The following table summarizes the quantitative data for the total synthesis of (±)-chelidonine
and (±)-norchelidonine, providing a comparative overview of the efficiency of the synthetic

route.

Parameter (±)-Chelidonine (±)-Norchelidonine Reference

Total Number of Steps 7 8 [1]

Overall Yield 8.5% 8.7% [1]

Key Reaction

Enamide-Benzyne-

[2+2] Cycloaddition

Cascade

Enamide-Benzyne-

[2+2] Cycloaddition

Cascade

[1]

Diastereomeric Ratio

(Hydroboration-

Oxidation)

1:1 (separable) 1:1 (separable) [1]

Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the total

synthesis of (±)-chelidonine and (±)-norchelidonine, based on the work of Hsung and

coworkers[1].

Synthesis of Enamide (10)
This multi-step process involves a Sonogashira coupling, reductive amination, and a final Cu(I)-

catalyzed amidation.

a) Sonogashira Coupling:

To a solution of the commercially available aldehyde 11 in an appropriate solvent (e.g., THF

or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a

suitable base (e.g., triethylamine).

Add the terminal alkyne and stir the reaction mixture at room temperature until completion

(monitored by TLC).
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Work up the reaction by quenching with aqueous ammonium chloride, extracting with an

organic solvent, and purifying by column chromatography.

b) Reductive Amination:

Dissolve the product from the Sonogashira coupling in a suitable solvent (e.g., methanol or

dichloroethane).

Add the desired amine and a reducing agent (e.g., sodium cyanoborohydride or sodium

triacetoxyborohydride).

Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored

by TLC).

Quench the reaction, extract the product, and purify by chromatography.

c) Cu(I)-catalyzed Amidation:

To a solution of the amine from the reductive amination and a vinyl bromide in a suitable

solvent (e.g., dioxane), add a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a

base (e.g., K₂CO₃).

Heat the reaction mixture until completion (monitored by TLC).

After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by

column chromatography to afford enamide 10.

Synthesis of Benzyne Precursor (9)
The silylaryl triflate benzyne precursor 9 is prepared from sesamol 15 in two steps.

The specific details for this two-step synthesis would be followed as per the procedures

outlined in the supporting information of the primary literature[1]. This typically involves ortho-

lithiation and subsequent trapping with an electrophile, followed by triflation of the resulting

phenol.

Key Cascade Reaction: Formation of Tetracycle (20)
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This pivotal step involves the in-situ generation of benzyne and its subsequent cascade

reaction with the enamide.

To a solution of enamide 10 in 1,4-dioxane, add the benzyne precursor 9 and a fluoride

source (e.g., CsF or TBAF).

Stir the reaction at room temperature for an extended period (e.g., 96 hours) to form the

amido-benzocyclobutane intermediate.

Remove the silyl protecting group from the alkyne using a fluoride source like TBAF.

Heat the resulting intermediate in a high-boiling solvent such as xylene at 120 °C to initiate

the pericyclic ring-opening and subsequent intramolecular Diels-Alder cycloaddition.

Cool the reaction mixture and purify by column chromatography to yield the tetracycle 20.

Completion of the Total Synthesis of (±)-Chelidonine
a) Hydroboration-Oxidation:

To a solution of tetracycle 20 in THF at 0 °C, add a solution of borane-THF complex

(BH₃·THF).

Allow the reaction to warm to room temperature and stir until the starting material is

consumed.

Carefully add an aqueous solution of sodium hydroxide followed by hydrogen peroxide at 0

°C.

Stir the mixture at room temperature, then extract the product with an organic solvent and

purify by column chromatography to separate the diastereomeric alcohols.

b) DMP Oxidation:

To a solution of the desired cis-alcohol in dichloromethane, add Dess-Martin periodinane

(DMP).

Stir the reaction at room temperature until the oxidation is complete.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium

thiosulfate.

Extract the product and purify by chromatography.

c) Alane Reduction:

To a solution of the resulting ketone in THF at 0 °C, add a solution of alane (AlH₃), prepared

from LiAlH₄ and H₂SO₄.

Stir the reaction at 0 °C, then quench carefully with water and aqueous NaOH.

Filter the mixture, extract the filtrate, and purify the product by chromatography to yield (±)-

chelidonine.

Completion of the Total Synthesis of (±)-Norchelidonine
The synthesis of (±)-norchelidonine from the corresponding intermediate follows a similar

oxidation-reduction sequence, employing NaBH₄ for the reduction step, followed by

hydrogenation to remove the Cbz protecting group[1].

Biological Activity and Signaling Pathways
Chelidonine exhibits a range of biological activities, most notably pro-apoptotic effects in

various cancer cell lines. Understanding the molecular mechanisms underlying these activities

is crucial for its development as a potential therapeutic agent. Below are diagrams of key

signaling pathways modulated by chelidonine.
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Caption: Chelidonine-induced p53/GADD45a-mediated apoptosis pathway.
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Caption: Inhibition of PI3K/AKT and TLR4/NF-κB pathways by chelidonine.

Conclusion
The synthetic route detailed herein provides a robust and efficient method for accessing (±)-

chelidonine and its analogues. The application of the enamide-benzyne-[2+2] cycloaddition

cascade underscores the power of modern synthetic methodologies in constructing complex

natural products. Furthermore, the elucidation of chelidonine's effects on key cellular signaling

pathways, such as p53-mediated apoptosis and the PI3K/AKT and TLR4/NF-κB pro-survival
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pathways, provides a strong foundation for its further investigation and development as a

potential therapeutic agent, particularly in the context of oncology. Researchers are

encouraged to utilize these protocols and pathway diagrams as a guide for their own studies

into the synthesis and biological evaluation of this important class of alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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